molecular formula C12H9N B1242339 4H-benzo[de]isoquinoline

4H-benzo[de]isoquinoline

Cat. No.: B1242339
M. Wt: 167.21 g/mol
InChI Key: SFMHAJFQKXJPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-benzo[de]isoquinoline is a benzo[de]isoquinoline. It is a tautomer of a 1H-benzo[de]isoquinoline and a 6H-benzo[de]isoquinoline.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4H-benzo[de]isoquinoline compounds are involved in the synthesis of various organic compounds. A method was developed for synthesizing 4H-benzo[de]isoquinolin-4-ones, utilizing reactions between 2-naphthyl ethers and 1,3,5-triazines in polyphosphoric acid, leading to products of 1,6-diacylation or the formation of specific isoquinoline structures under certain conditions (Aksenov et al., 2009).
  • The molecular structure of certain derivatives, such as 4-[(1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide dimethyl sulfoxide monosolvate, has been studied, revealing interesting spatial conformations and interactions like slipped π–π interactions and point-to-face C—H⋯π interactions (Bortoluzzi et al., 2011).

Photophysical and Biological Properties

  • 1,8-naphthalimide based compounds with this compound structures have been synthesized, exhibiting aggregation-enhanced emission in solid-state and forming nanoaggregates in specific solutions. Their photophysical properties were investigated, revealing significant insights into their emission behaviors and interactions, supported by density functional theory calculations (Srivastava et al., 2016).
  • Derivatives of this compound, such as 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, have been identified as potent antitumor agents, with specific compounds showing significant cytotoxicity against various cell lines and inducing apoptosis and cell cycle arrest in certain cancer cell lines (Mukherjee et al., 2010).

Antiviral and Antibacterial Activities

  • A series of 2-amino-1H-benzo[de]isoquinoline-1,3-diones were investigated for their antiviral effects against herpes simplex viruses, showing promising activity and laying the foundation for further exploration of this class of compounds (Al-Salahi et al., 2015).
  • Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione were synthesized and evaluated for their antimicrobial activity against a range of microorganisms, with certain compounds exhibiting potent antibacterial and antifungal activities (Kuran et al., 2012).

Properties

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

4H-benzo[de]isoquinoline

InChI

InChI=1S/C12H9N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-5,7-8H,6H2

InChI Key

SFMHAJFQKXJPDP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC3=CN=CC1=C23

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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